5-acetyl-8-hydroxy-1H-quinolin-2-one
Overview
Description
5-acetyl-8-hydroxy-1H-quinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including compounds like 5-acetyl-8-hydroxy-1H-quinolin-2-one, have been extensively studied for their anticorrosive properties. These compounds exhibit effective corrosion inhibition for metals due to their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding. This makes them valuable in protecting materials against corrosion, particularly in harsh environments (Verma, Quraishi, & Ebenso, 2020).
Antimalarial Activity
Quinoline derivatives are key in the fight against malaria, a disease caused by Plasmodium parasites. Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, showcasing the critical role of quinoline structures in developing therapeutic agents against malaria. These compounds' metabolism and their interaction with the human body, especially in individuals with specific enzyme deficiencies, underline their complex pharmacodynamics and pharmacokinetics (Strother, Fraser, Allahyari, & Tilton, 1981).
Neuroprotection and the Kynurenine Pathway
The kynurenine pathway, involving the metabolism of tryptophan into neuroactive compounds, includes quinolinic acid, a potent neurotoxin, and kynurenic acid, a neuroprotectant. This pathway's modulation offers therapeutic potential in neurological disorders, suggesting that quinoline derivatives could play a role in neuroprotection by influencing these pathways (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Anticancer Properties
Quinoline and quinazoline alkaloids have shown significant bioactivity, including antitumor effects. Their biological activities span a wide range, from antimalarial to anticancer, antibacterial, antifungal, and more. This underscores the versatility of quinoline derivatives in drug discovery and the potential for developing new anticancer drugs based on these compounds (Shang et al., 2018).
Green Chemistry in Quinoline Synthesis
The development of green chemistry approaches for synthesizing quinoline scaffolds highlights the environmental and health considerations in chemical synthesis. These methods aim to minimize the use of hazardous substances and promote safer, more sustainable practices in drug development, with quinoline derivatives being a focal point of such innovations (Nainwal et al., 2019).
Therapeutic Significance and Patent Insights
Quinoline's therapeutic significance, especially in treating cancer and malaria, is further emphasized by a high volume of patents filed, indicating a robust interest in developing new quinoline-based therapeutics. These patents cover a broad spectrum of biological activities, underscoring the pharmacophore's versatility and its potential in addressing various human diseases and disorders (Hussaini, 2016).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-acetyl-8-hydroxyquinolin-2(1H)-one. These factors could include pH, temperature, and the presence of other molecules in the environment . .
Safety and Hazards
Properties
IUPAC Name |
5-acetyl-8-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVZAXRWCFBQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475168 | |
Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62978-73-8 | |
Record name | 5-Acetyl-8-hydroxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62978-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(1H)-Quinolinone, 5-acetyl-8-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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